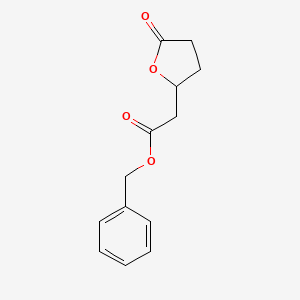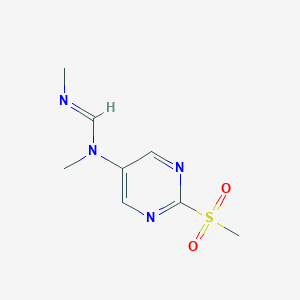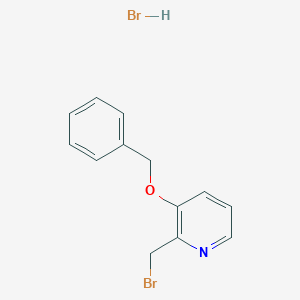
(R)-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a dihydroxypropyl group, a methyl group, and a tetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the dihydroxypropyl and methyl groups, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods aim to produce the compound in large quantities while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the tetrahydropyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield aldehydes or ketones, while reduction of the carbonitrile group can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicine, ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for manufacturing processes that require precise control over molecular structure.
Mécanisme D'action
The mechanism of action of ®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the tetrahydropyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,3-Dihydroxypropyl stearate: This compound shares the dihydroxypropyl group but differs in the rest of its structure.
Histodenz™: A compound with similar dihydroxypropyl groups used in density gradient media.
Uniqueness
®-1-(2,3-Dihydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H11N3O4 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
1-[(2R)-2,3-dihydroxypropyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H11N3O4/c1-11-8(15)6(2-10)3-12(9(11)16)4-7(14)5-13/h3,7,13-14H,4-5H2,1H3/t7-/m1/s1 |
Clé InChI |
XKDHKDKENLDHMD-SSDOTTSWSA-N |
SMILES isomérique |
CN1C(=O)C(=CN(C1=O)C[C@H](CO)O)C#N |
SMILES canonique |
CN1C(=O)C(=CN(C1=O)CC(CO)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


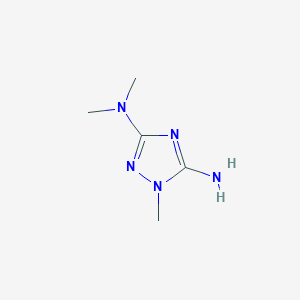
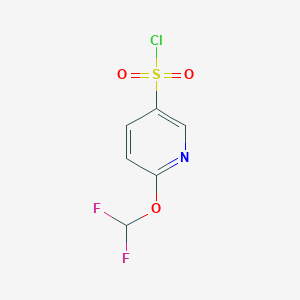

![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)

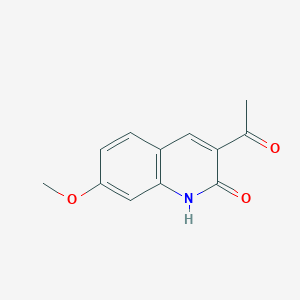

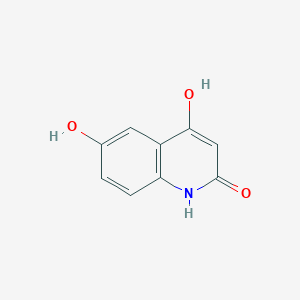

![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)
